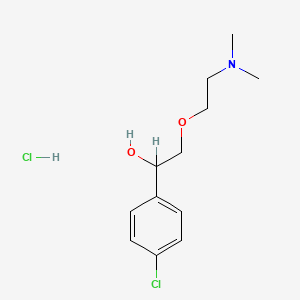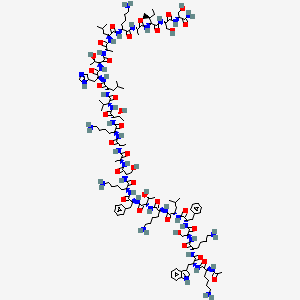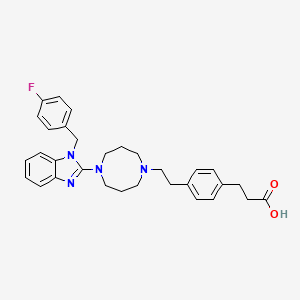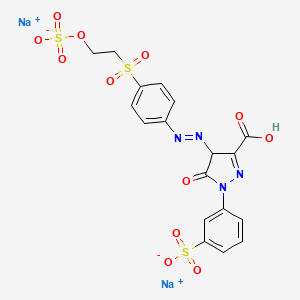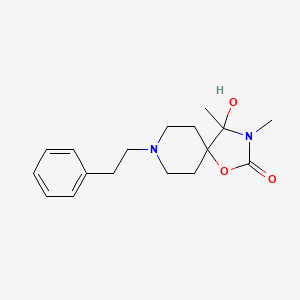
4-Hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring a spirocyclic framework, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.
Functional Group Introduction: Addition of hydroxy, methyl, and phenylethyl groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular processes such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Uniqueness
- The unique combination of functional groups and the spirocyclic framework distinguishes this compound from others, potentially leading to unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
134070-04-5 |
|---|---|
Molekularformel |
C17H24N2O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H24N2O3/c1-16(21)17(22-15(20)18(16)2)9-12-19(13-10-17)11-8-14-6-4-3-5-7-14/h3-7,21H,8-13H2,1-2H3 |
InChI-Schlüssel |
CSVUXAAJXDKDJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCN(CC2)CCC3=CC=CC=C3)OC(=O)N1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


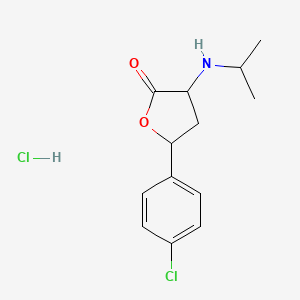



![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)



